molecular formula C10H10BrF B6216084 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene CAS No. 2742653-33-2

5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene

Cat. No.: B6216084
CAS No.: 2742653-33-2
M. Wt: 229.09 g/mol
InChI Key: KHRGGHQMSDDMON-UHFFFAOYSA-N
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Description

5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromomethyl group at the 5-position and a fluoro group at the 4-position on the indene ring. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene typically involves a multi-step process. One common method starts with the preparation of the indene core, followed by the introduction of the bromomethyl and fluoro substituents. The indene core can be synthesized through a Friedel-Crafts acylation reaction, followed by reduction and cyclization steps. The bromomethyl group is introduced using bromination reactions, while the fluoro group is added through electrophilic fluorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction reactions can be used to modify the indene core or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated or arylated derivatives, while oxidation can introduce carbonyl or hydroxyl groups.

Scientific Research Applications

5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the fluoro group can enhance the compound’s stability and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(chloromethyl)-4-fluoro-2,3-dihydro-1H-indene
  • 5-(bromomethyl)-4-chloro-2,3-dihydro-1H-indene
  • 5-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene

Uniqueness

5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene is unique due to the presence of both bromomethyl and fluoro groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for versatile modifications and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene involves the bromination of 4-fluoro-2,3-dihydro-1H-indene followed by the reaction of the resulting intermediate with formaldehyde and hydrobromic acid.", "Starting Materials": [ "4-fluoro-2,3-dihydro-1H-indene", "Bromine", "Formaldehyde", "Hydrobromic acid" ], "Reaction": [ "Step 1: Bromination of 4-fluoro-2,3-dihydro-1H-indene using bromine to yield 5-bromo-4-fluoro-2,3-dihydro-1H-indene", "Step 2: Reaction of 5-bromo-4-fluoro-2,3-dihydro-1H-indene with formaldehyde and hydrobromic acid to yield 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene" ] }

CAS No.

2742653-33-2

Molecular Formula

C10H10BrF

Molecular Weight

229.09 g/mol

IUPAC Name

5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H10BrF/c11-6-8-5-4-7-2-1-3-9(7)10(8)12/h4-5H,1-3,6H2

InChI Key

KHRGGHQMSDDMON-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)CBr)F

Purity

95

Origin of Product

United States

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